Solabegron (hydrochloride)

Description

Systematic IUPAC Name and Molecular Formula

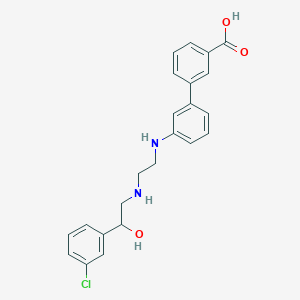

The International Union of Pure and Applied Chemistry (IUPAC) name for solabegron hydrochloride is 3'-[(2-{[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino}ethyl)amino]-3-biphenylcarboxylic acid hydrochloride . Its molecular formula is C₂₃H₂₄Cl₂N₂O₃ , with a molar mass of 447.4 g/mol . The hydrochloride salt enhances the compound's solubility and stability compared to the free base form (C₂₃H₂₃ClN₂O₃, molar mass 410.90 g/mol).

CAS Registry Number and Alternative Designations

Solabegron hydrochloride is registered under CAS 451470-34-1 , while the parent compound solabegron (free base) holds CAS 252920-94-8 . Alternative designations include GW-427,353B (GlaxoSmithKline’s internal code) and AltheRx-101 (developmental name under AltheRx Pharmaceuticals).

Structural Relationship to Parent Compound Solabegron

The hydrochloride form is a protonated derivative of solabegron, where a hydrochloric acid molecule bonds to the tertiary amine group of the parent compound. This modification does not alter the core pharmacophore responsible for β₃ receptor binding but improves bioavailability and pharmacokinetic properties.

Table 1: Comparative Chemical Properties of Solabegron and Its Hydrochloride Salt

| Property | Solabegron (Free Base) | Solabegron Hydrochloride |

|---|---|---|

| Molecular Formula | C₂₃H₂₃ClN₂O₃ | C₂₃H₂₄Cl₂N₂O₃ |

| Molar Mass (g/mol) | 410.90 | 447.40 |

| CAS Number | 252920-94-8 | 451470-34-1 |

| Solubility in DMSO | 250 mg/mL | Not reported |

| Key Functional Groups | Carboxylic acid, β-hydroxyamine | Carboxylic acid, protonated amine |

Properties

Molecular Formula |

C23H23ClN2O3 |

|---|---|

Molecular Weight |

410.9 g/mol |

IUPAC Name |

3-[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid |

InChI |

InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29) |

InChI Key |

LLDXOPKUNJTIRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Clinical Trial Outcomes

Discussion of Findings

Solabegron’s development trajectory reflects both promise and challenges. While its Phase II efficacy in OAB is validated, its lower β3-selectivity compared to mirabegron and vibegron may limit potency in diverse patient populations . Unpublished Phase II data and the absence of exclusion criteria for mixed urinary incontinence (MUI) in trials complicate direct comparisons with approved agents . Furthermore, solabegron’s reduced IA in low receptor-density environments suggests variable efficacy, whereas vibegron’s stable IA supports broader applicability . The compound’s ongoing evaluation in a once-daily formulation may address convenience barriers, but its commercial viability hinges on Phase III data .

Preparation Methods

Minor Enantiomer Recycling Methodology

The cornerstone of solabegron synthesis is the minor enantiomer recycling approach, which enables high enantiomeric excess (ee) by repurposing the undesired enantiomer. This method, developed by C.M. and colleagues, involves three key steps:

-

Synthesis of O-(α-Bromoacyl) Cyanohydrins :

A chiral cyanohydrin intermediate is formed via Lewis acid-catalyzed addition of hydrogen cyanide to an α-bromoacyl compound. Titanium-based Lewis acids, combined with biocatalysts (e.g., hydroxynitrile lyases), achieve stereocontrol, yielding cyanohydrins with >90% ee. The minor enantiomer is dynamically resolved through continuous recycling, maximizing yield and reducing waste. -

Nucleophilic Substitution with Amines :

The cyanohydrin undergoes substitution with 2-ethylaminoethylamine, displacing the bromide to form a β-amino alcohol precursor. This step is conducted in polar aprotic solvents (e.g., dimethylformamide) at 50–60°C, achieving >85% conversion. -

Reduction and Cyclization :

The intermediate is reduced using catalytic hydrogenation (Pd/C, H₂) or sodium borohydride, followed by acid-mediated cyclization to yield the solabegron free base. The final product exhibits >99% ee, critical for receptor selectivity.

Table 1: Key Reaction Parameters for Enantioselective Synthesis

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Cyanohydrin formation | Ti(OiPr)₄, biocatalyst, −20°C | 78 | 92 |

| Amine substitution | DMF, 60°C, 12 h | 85 | – |

| Reduction | Pd/C, H₂ (50 psi), EtOH | 91 | 99 |

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base is converted to solabegron hydrochloride via reaction with hydrochloric acid. The process involves:

-

Solvent Selection : Ethanol or isopropanol is preferred to ensure solubility and prevent byproducts.

-

Stoichiometry : A 1:1 molar ratio of solabegron to HCl is maintained to avoid over-acidification.

-

Crystallization : The hydrochloride salt precipitates upon cooling, yielding a crystalline solid with >99% purity.

Table 2: Salt Formation Optimization

| Parameter | Optimal Condition | Purity (%) |

|---|---|---|

| Solvent | Ethanol | 99.5 |

| HCl concentration | 1.0 M | 99.2 |

| Temperature | 0–5°C during crystallization | 99.8 |

Polymorph Control

Patents highlight the importance of controlling crystal morphology for bioavailability. Anhydrous solabegron hydrochloride is obtained by drying under vacuum at 40°C, while hydrated forms require controlled humidity.

Process Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for cyanohydrin formation, reducing reaction time from 24 h to 2 h and improving ee to 94%. This method enhances reproducibility for large-scale production.

Green Chemistry Initiatives

-

Biocatalyst Immobilization : Reusable immobilized enzymes reduce costs and waste.

-

Solvent Recycling : Ethanol from crystallization is distilled and reused, aligning with sustainability goals.

Analytical Characterization

Quality Control Metrics

Q & A

Q. What experimental models are used to evaluate Solabegron’s β3-adrenoceptor (β3-AR) agonist activity in preclinical studies?

Solabegron’s efficacy and selectivity are typically assessed using in vitro and in vivo models. In vitro, Chinese hamster ovary (CHO)-K1 cells transfected with human β3-AR are employed to measure cAMP accumulation, with an EC50 of 22 nM reported for Solabegron . In vivo studies include db/db mice (for glucose metabolism) and acetic acid-induced bladder irritation models in female dogs to assess urodynamic effects . These models help quantify receptor selectivity, intrinsic activity, and species-specific responses.

Q. How does Solabegron’s β3-AR selectivity compare to other agonists like mirabegron or vibegron?

Selectivity is determined by comparing agonist activity across β-AR subtypes (β1, β2, β3). In CHO-K1 cells, Solabegron shows 21.3-fold selectivity for β3-AR over β1/β2, whereas vibegron exhibits >7,900-fold selectivity. Mirabegron and ritobegron demonstrate intermediate selectivity (517-fold and 124-fold, respectively) . These differences highlight the need for receptor density-adjusted assays to avoid underestimating off-target effects in low β3-AR expression systems.

Q. What are the primary pharmacological read-outs for Solabegron’s β3-AR activation?

The canonical assay measures cAMP accumulation via transfected CHO cells expressing human β3-AR . Secondary endpoints include in vivo metrics like micturition volume thresholds in bladder irritation models or thermogenic responses in brown adipose tissue . Researchers should validate findings with orthogonal methods (e.g., radioligand binding) to confirm target engagement.

Advanced Research Questions

Q. How can translational studies address discrepancies in β3-AR agonist responses between rodents and humans?

Rodent β3-ARs play a significant role in glucose/lipid metabolism, whereas human β3-ARs are more limited to adipose and bladder tissues . To bridge this gap, use humanized β3-AR transgenic models or primary human bladder smooth muscle cells. Additionally, prioritize clinical biomarkers (e.g., bladder diary parameters in Phase II trials) over preclinical metabolic endpoints .

Q. What methodological strategies are critical for detecting biased agonism in Solabegron’s β3-AR signaling?

Beyond cAMP assays, evaluate alternative pathways like β-arrestin recruitment, calcium flux, or ERK phosphorylation to identify ligand-directed signaling bias . For example, compare Solabegron’s efficacy across these pathways to reference agonists (e.g., isoproterenol). Use pathway-selective inhibitors (e.g., GRK2 for β-arrestin) to dissect mechanisms.

Q. How can cardiovascular (CV) side effects observed in preclinical models inform Solabegron’s clinical development?

In dogs, Solabegron caused hypotension (-35 mmHg) and tachycardia (+97 bpm), partially attenuated by β-blockers . To mitigate CV risks in humans:

Q. What clinical trial design considerations optimize Solabegron’s efficacy assessment for overactive bladder (OAB)?

Phase IIb trials should use double-blind, placebo-controlled designs with primary endpoints like reduction in daily urge urinary incontinence episodes. Secondary endpoints include "dry rates" (patients achieving zero incontinence episodes) and urgency severity scales . Stratify patients by baseline β3-AR expression (via bladder biopsies) to identify responders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.